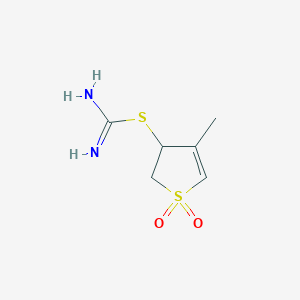![molecular formula C21H22N2O2 B273948 4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)
4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as DMABN, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of oxazole derivatives and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one works by binding to biomolecules and inducing a fluorescence signal. The mechanism of fluorescence is based on the intramolecular charge transfer (ICT) process. When this compound binds to a biomolecule, the ICT process is enhanced, resulting in a fluorescence signal.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the activity of bacterial and fungal enzymes, leading to their death. In addition, this compound has been found to bind to DNA and RNA, leading to changes in their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a highly sensitive and selective fluorescent probe that can be used for the detection of various biomolecules. This compound is also easy to synthesize and purify. However, this compound has some limitations. It is not stable under acidic conditions and can be degraded by light. In addition, this compound has a limited solubility in water, which can affect its performance in some experiments.
Direcciones Futuras
There are several future directions for the use of 4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in scientific research. One potential application is in the development of biosensors for the detection of biomolecules in real-time. This compound can also be used in the development of new drugs for the treatment of cancer, bacterial, and fungal infections. In addition, this compound can be modified to improve its stability and solubility in water, which can enhance its performance in lab experiments.
Conclusion
This compound is a synthetic compound that has been widely used in scientific research. It has several applications as a fluorescent probe for the detection of biomolecules and exhibits various biochemical and physiological effects. This compound has advantages and limitations for lab experiments and has several future directions for its use in scientific research. Overall, this compound is a valuable tool for the detection of biomolecules and has potential for the development of new drugs and biosensors.
Métodos De Síntesis
4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized by the condensation reaction between 4-diethylaminobenzaldehyde and 4-methylphenyl-2-amino-3-oxobutyrate in the presence of acetic anhydride. The resulting product can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules such as DNA, RNA, and proteins. It has also been used as a pH sensor and a metal ion sensor. In addition, this compound has been found to exhibit antitumor, antibacterial, and antifungal activities.
Propiedades
Fórmula molecular |
C21H22N2O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(4E)-4-[[4-(diethylamino)phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H22N2O2/c1-4-23(5-2)18-12-8-16(9-13-18)14-19-21(24)25-20(22-19)17-10-6-15(3)7-11-17/h6-14H,4-5H2,1-3H3/b19-14+ |
Clave InChI |
RXAOAEUFYOTJHT-XMHGGMMESA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)

![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)


